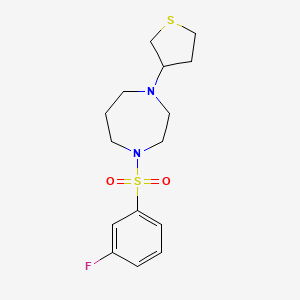
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).Applications De Recherche Scientifique
Synthesis and Properties for Fuel-Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) discussed the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, using compounds like Bis(4-fluorophenyl)sulfone (FPS) as comonomers. These copolymers showed high proton conductivity and mechanical properties, suggesting potential for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones
Banfi et al. (2007) presented a method for the synthesis of diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach efficiently generated 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Electrophilic Fluorinating Agents
Research by Banks et al. (1996) involved the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as electrophilic fluorinating agents. These salts were generated through direct fluorination of monoquaternary salts, indicating potential in selective electrophilic fluorination (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).
Fluorinated Sulfonated Polytriazoles
Singh et al. (2014) synthesized a series of fluorinated sulfonated polytriazoles, demonstrating high molecular weights, solubility, film-forming capabilities, and stability. These properties make them suitable as proton exchange membranes in fuel cells (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).
Proton Exchange Membranes for Fuel Cells
Kim, Robertson, and Guiver (2008) developed comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity, making them viable for use as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).
Sequential Migration of Sulfonyl Groups
Heo et al. (2020) described the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines. This was achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed while handling it.
Orientations Futures
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please consult with a professional chemist or a trusted scientific database for more accurate and detailed information. It’s always important to refer to peer-reviewed articles and trusted sources when researching a specific compound.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S2/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZBDRSVJVEFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F)C3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Fluorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

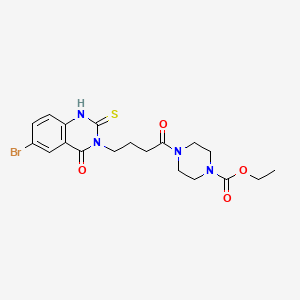
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
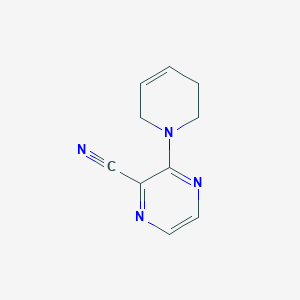
![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)
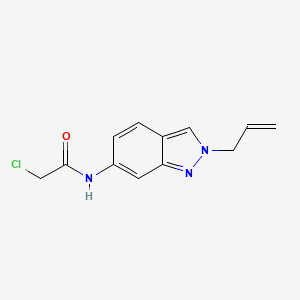
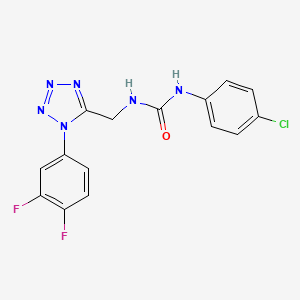
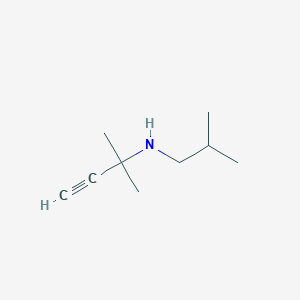
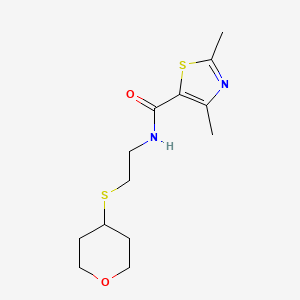
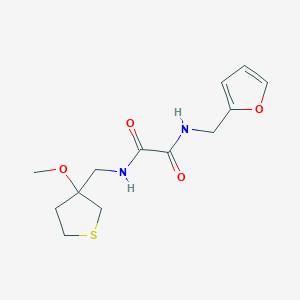
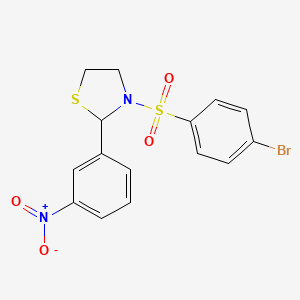
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
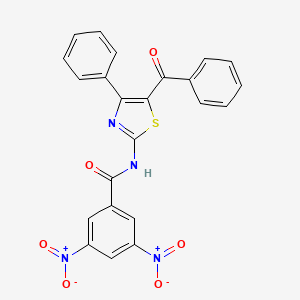
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)